![molecular formula C19H16N2O2S B4395266 N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide](/img/structure/B4395266.png)
N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide
Overview
Description
N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide, also known as AQ-13, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. AQ-13 belongs to the class of thioacetanilides and has been shown to exhibit anticancer, antimalarial, and antibacterial properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide is not fully understood. However, studies have shown that it inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of topoisomerase II. N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide has also been found to disrupt the membrane potential of malaria parasites, leading to their death. Additionally, N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the growth of various bacterial strains, including drug-resistant strains.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in preclinical studies as an anticancer, antimalarial, and antibacterial agent. However, there are also limitations to using N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy and safety in humans.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide. One area of research could focus on its potential as a therapeutic agent for cancer, malaria, and bacterial infections. More studies are needed to determine its efficacy and safety in humans. Another area of research could focus on the development of new synthesis methods for N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide, which could improve its yield and purity. Additionally, studies could be conducted to determine the optimal dosage and administration of N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide for different conditions.
Scientific Research Applications
N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide has been extensively studied for its potential as a therapeutic agent. It has shown promising results in preclinical studies as an anticancer, antimalarial, and antibacterial agent. N-(4-acetylphenyl)-2-(2-quinolinylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against drug-resistant strains of malaria and bacterial infections.
properties
IUPAC Name |
N-(4-acetylphenyl)-2-quinolin-2-ylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-13(22)14-6-9-16(10-7-14)20-18(23)12-24-19-11-8-15-4-2-3-5-17(15)21-19/h2-11H,12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLXVZLOIZFVQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(quinolin-2-ylsulfanyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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